molecular formula C22H16BrClN2O2S B301116 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301116
M. Wt: 487.8 g/mol
InChI Key: WUPVMUZEMDZDDV-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BML-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones and has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the inhibition of the activity of the enzyme AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates the metabolism of glucose and lipids. Inhibition of AMPK activity by 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione leads to the activation of the mTOR pathway, which is involved in the regulation of cell growth and proliferation. 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of other enzymes such as acetyl-CoA carboxylase (ACC) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of lipid and glycogen metabolism.
Biochemical and Physiological Effects
5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for AMPK inhibition. 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to be a potent and selective inhibitor of AMPK, which makes it a useful tool for studying the role of AMPK in cellular metabolism. However, one of the limitations of using 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential off-target effects. 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of other enzymes such as ACC and GSK-3β, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One direction is the investigation of the potential therapeutic applications of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in the treatment of inflammatory diseases, cancer, and diabetes. Another direction is the development of more selective inhibitors of AMPK that do not have off-target effects. Finally, the role of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in the regulation of cellular metabolism and energy homeostasis warrants further investigation.
Conclusion
In conclusion, 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the inhibition of the activity of AMPK, which regulates cellular metabolism and energy homeostasis. 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages and limitations for use in lab experiments, and there are several future directions for the study of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione.

Synthesis Methods

The synthesis of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base to form the corresponding imine. The imine is then reacted with 4-bromobenzaldehyde and thiazolidinedione derivative to produce 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. The synthesis of 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been optimized to achieve high yields and purity.

Scientific Research Applications

5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. In addition, 5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have anti-diabetic properties by improving insulin sensitivity and glucose uptake in adipocytes.

properties

Product Name

5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H16BrClN2O2S

Molecular Weight

487.8 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H16BrClN2O2S/c1-13-11-15(14(2)25(13)18-7-3-16(23)4-8-18)12-20-21(27)26(22(28)29-20)19-9-5-17(24)6-10-19/h3-12H,1-2H3/b20-12-

InChI Key

WUPVMUZEMDZDDV-NDENLUEZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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